2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features both nitro and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps. One common route starts with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid. The final step involves the condensation of this intermediate with N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding azides.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Amines.
Reduction: Azides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new drugs due to its unique functional groups.
Medicine: Investigated for its potential as an anti-cancer agent.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide group can form covalent bonds with proteins, altering their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(4-nitrophenoxy)propanoyl chloride
- Ethyl 2-methyl-2-(3-nitrophenyl)propanoate
Uniqueness
2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its combination of nitro and hydrazide functional groups, which provide a wide range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6/c1-11-6-7-16(15(8-11)21(25)26)27-10-17(22)19-18-12(2)13-4-3-5-14(9-13)20(23)24/h3-9H,10H2,1-2H3,(H,19,22)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMSQPOMEUJHQR-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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